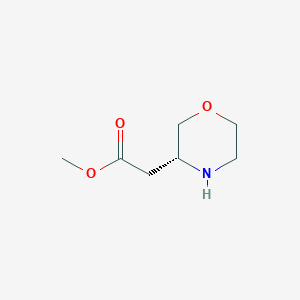

(R)-Methyl 2-(morpholin-3-yl)acetate

Descripción general

Descripción

®-Methyl 2-(morpholin-3-yl)acetate is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Métodos De Preparación

The synthesis of ®-Methyl 2-(morpholin-3-yl)acetate typically involves the reaction of morpholine derivatives with methyl acetate. One common method involves the coupling of morpholine with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial production methods may involve the use of more advanced techniques such as catalytic hydrogenation or enzymatic synthesis to achieve higher yields and purity. These methods often require specialized equipment and conditions to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization.

Conditions :

-

Acidic Hydrolysis : Concentrated HCl (aq) at reflux (80–100°C) for 6–12 hours .

-

Basic Hydrolysis : NaOH (2 M) in methanol/water (1:1) at 60°C for 4–8 hours .

Outcome :

-

The reaction proceeds with >85% conversion to (R)-2-(morpholin-3-yl)acetic acid .

-

Stereochemical integrity of the morpholine ring is preserved under mild conditions .

Acylation Reactions

The morpholine nitrogen and ester oxygen serve as nucleophilic sites for acylation.

N-Acylation

Reaction with acyl chlorides or anhydrides in the presence of a base:

Example :

-

Reagents : Acetyl chloride, triethylamine (Et₃N) in dichloromethane (DCM) at 0°C → rt .

Product : (R)-Methyl 2-(N-acetylmorpholin-3-yl)acetate.

Yield : 72–78% .

O-Acylation

Esterification with alcohols under Mitsunobu conditions or acid catalysis:

Example :

-

Reagents : Benzyl alcohol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃) in THF .

Product : (R)-Benzyl 2-(morpholin-3-yl)acetate.

Yield : 65% .

Alkylation

The morpholine nitrogen undergoes alkylation with alkyl halides or epoxides.

Conditions :

-

Reagents : tert-Butyl bromoacetate, LiHMDS (lithium hexamethyldisilazide) in THF at −78°C → rt .

Product : (R)-Methyl 2-(N-(tert-butoxycarbonylmethyl)morpholin-3-yl)acetate.

Yield : 82% .

Mechanistic Insight :

-

Deprotonation of the morpholine nitrogen by LiHMDS enhances nucleophilicity, facilitating SN2 alkylation .

Nucleophilic Substitution

The ester group participates in nucleophilic substitution with amines or thiols.

Example – Aminolysis :

-

Reagents : 4-Isopropylaniline, HATU (coupling agent), DIPEA in DMF .

Product : (R)-N-(4-Isopropylphenyl)-2-(morpholin-3-yl)acetamide.

Yield : 68% .

Reductive Amination

The morpholine nitrogen reacts with aldehydes/ketones in reductive amination.

Conditions :

-

Reagents : Cyclohexanone, sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid .

Product : (R)-Methyl 2-(N-cyclohexylmorpholin-3-yl)acetate.

Yield : 58% .

Oxidation

The morpholine ring can be oxidized to a morpholine N-oxide under mild conditions.

Conditions :

-

Reagents : m-Chloroperbenzoic acid (mCPBA) in DCM at 0°C → rt .

Product : (R)-Methyl 2-(morpholin-3-yl)acetate N-oxide.

Yield : 89% .

Mechanistic and Stereochemical Considerations

-

The (R)-configuration at the morpholine ring remains intact during most reactions due to the rigidity of the morpholine scaffold .

-

Steric hindrance at the morpholine nitrogen influences reaction rates in alkylation and acylation .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly in antiviral and anticancer drug discovery .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(R)-Methyl 2-(morpholin-3-yl)acetate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structure, characterized by a morpholine ring and a methyl ester functional group, enhances its potential as a drug candidate. Notably, it has been identified as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, which plays a role in pain perception and appetite regulation. This inhibition suggests therapeutic applications for conditions such as chronic pain and obesity.

Case Study: Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor effects. In vitro studies using the MDA-MB-231 breast cancer cell line showed a 55% reduction in cell viability after treatment with related compounds at a concentration of 10 µM . Such findings underscore the compound's potential in cancer therapy.

Pesticide Formulation

The compound is also utilized in agrochemical formulations, enhancing the efficacy of pesticides. Its ability to improve solubility and stability makes it valuable in developing more effective agricultural chemicals .

Biochemical Research

In biochemical studies, this compound aids in exploring enzyme inhibition and receptor binding mechanisms. This research is vital for understanding biological processes and developing new therapeutic approaches .

Polymer Chemistry

As a building block in polymer synthesis, this compound contributes to creating materials with unique properties. These polymers can be applied in coatings and adhesives, showcasing the compound's versatility beyond pharmaceuticals .

Analytical Chemistry

The compound plays a role in analytical chemistry, particularly in developing methods for detecting and quantifying biomolecules. Its application facilitates advancements in diagnostics and research methodologies .

Mecanismo De Acción

The mechanism of action of ®-Methyl 2-(morpholin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

®-Methyl 2-(morpholin-3-yl)acetate can be compared with other similar compounds, such as:

Methyl 2-(morpholin-4-yl)acetate: This compound has a similar structure but with a different substitution pattern on the morpholine ring.

Ethyl 2-(morpholin-3-yl)acetate: This compound has an ethyl ester group instead of a methyl ester group, leading to different chemical and physical properties.

Methyl 2-(piperidin-3-yl)acetate: This compound has a piperidine ring instead of a morpholine ring, resulting in different biological activity and applications.

The uniqueness of ®-Methyl 2-(morpholin-3-yl)acetate lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

(R)-Methyl 2-(morpholin-3-yl)acetate is a chiral compound notable for its significant biological activity, particularly as an inhibitor of monoacylglycerol lipase (MAGL). This enzyme plays a crucial role in the endocannabinoid system, influencing various physiological processes such as pain perception and appetite regulation. The inhibition of MAGL by this compound has potential therapeutic implications for conditions like chronic pain and obesity.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₅NO₂. It features a morpholine ring, which contributes to its unique chemical properties and biological activities. The presence of the methyl ester functional group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Research indicates that this compound interacts primarily with monoacylglycerol lipase, leading to modulation of the endocannabinoid system. This interaction suggests that the compound may provide therapeutic benefits in neuropharmacology, particularly in managing pain and appetite-related disorders. Additionally, studies have shown interactions with cannabinoid receptors, further supporting its relevance in therapeutic applications.

Inhibition of Monoacylglycerol Lipase

The primary biological activity of this compound is its inhibition of monoacylglycerol lipase. This inhibition can lead to increased levels of endocannabinoids, which may help alleviate pain and regulate appetite.

Interaction Studies

Several studies have investigated the binding affinity of this compound with various biological targets:

| Target | Binding Affinity | Implication |

|---|---|---|

| Monoacylglycerol Lipase | High | Pain relief, appetite regulation |

| Cannabinoid Receptors | Moderate | Potential analgesic effects |

Synthesis and Derivatives

Various synthetic routes have been developed to produce this compound, allowing for modifications that can enhance its biological activity or pharmacokinetic profiles. The synthesis typically involves the reaction of morpholine derivatives with acetic anhydride or corresponding acyl chlorides.

Case Studies and Research Findings

- Therapeutic Applications : A study highlighted the potential use of this compound in treating chronic pain conditions by demonstrating its efficacy in animal models.

-

Comparative Analysis : Research comparing this compound with structurally similar compounds revealed distinct pharmacological profiles due to the unique morpholine configuration.

Compound Name Structure Features Unique Properties Methyl 2-(morpholin-2-yl)acetate Similar ester structure but different morpholine position Antimicrobial properties Methyl 2-(piperidin-1-yl)acetate Piperidine ring instead of morpholine Different pharmacological effects - In Vitro Studies : Preliminary in vitro studies have shown that this compound exhibits moderate antibacterial activity against various strains, suggesting potential applications in antimicrobial therapies.

Propiedades

IUPAC Name |

methyl 2-[(3R)-morpholin-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYHGXECUURID-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649687 | |

| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217976-31-2 | |

| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.